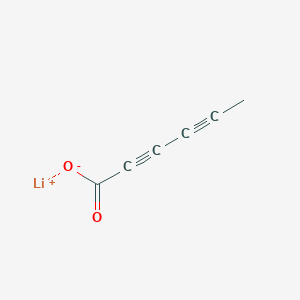

Lithium;hexa-2,4-diynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium hexa-2,4-diynoate is a chemical compound with the molecular formula C6H3LiO2 . It is used for pharmaceutical testing . It is similar to Ethyl hexa-2,4-dienoate, which has a molecular formula of C8H12O2 .

Molecular Structure Analysis

The molecular structure of Lithium hexa-2,4-diynoate is based on the molecular formula C6H3LiO2 . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

Lithium hexa-2,4-diynoate has a molecular weight of 114.03 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Chemical Properties and Storage

Lithium hexa-2,4-diynoate is a chemical compound with the CAS Number: 2375262-26-1 . It has a molecular weight of 114.03 and is typically stored at room temperature . It is usually available in the form of a powder .

Battery Technology

Lithium hexa-2,4-diynoate has been used in the field of battery technology, specifically in Lithium-Sulfur (Li-S) batteries . Li-S batteries have high energy density and sustainability, but their cycle life can be short under lean lithium and electrolyte conditions .

Electrolyte Additive

To address the capacity decay in Li-S batteries caused by LiNO3 depletion, lithium hexa-2,4-diynoate has been introduced as an alternative . By incorporating it into the electrolyte solution, it mediates polysulfide oxidation during charging and prevents polysulfide corrosion .

Improvement of Li Retention and Plating Behavior

The incorporation of lithium hexa-2,4-diynoate in the electrolyte solution improves Li retention and plating behavior . This results in Li-S batteries achieving significantly more cycles than traditional LiNO3-containing electrolytes .

Prolonging the Cycle Life of Batteries

The use of lithium hexa-2,4-diynoate in Li-S batteries has been shown to prolong the cycle life of these batteries . Pouch cells incorporating lithium hexa-2,4-diynoate exhibit stable cycling over many cycles, maintaining a significant percentage of their capacity .

Preventing Polysulfide Corrosion

The molecular structure of lithium hexa-2,4-diynoate prevents decomposition and facilitates interaction with polysulfides to minimize corrosion . This makes it a strong substitute for LiNO3, highlighting it as a promising solution for extending the lifespan of Li-S batteries .

Safety and Hazards

作用機序

Target of Action

Lithium hexa-2,4-diynoate, like other lithium compounds, primarily targets several critical neuronal enzymes and neurotransmitter receptors . The lithium ion Li+, due to its smaller diameter, can easily displace K+ and Na+ and even Ca+2, occupying their sites in these targets .

Mode of Action

The precise mechanism of action of lithium as a mood-stabilizing agent is currently unknown . It’s believed that lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Biochemical Pathways

Lithium affects several biochemical pathways. It has been shown to inhibit inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes are involved in critical cellular processes, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates careful monitoring of blood concentrations .

Result of Action

The molecular and cellular effects of lithium’s action are complex and multifaceted. It can also influence neurotransmitter release and uptake, ion transport, and intracellular signaling pathways .

特性

IUPAC Name |

lithium;hexa-2,4-diynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2.Li/c1-2-3-4-5-6(7)8;/h1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCKOQLGSSLSJJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC#CC#CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;hexa-2,4-diynoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)

![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)

![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)

![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)

![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)